molecular formula C13H10BrF B7999815 4-Bromo-3'-fluoro-6'-methylbiphenyl

4-Bromo-3'-fluoro-6'-methylbiphenyl

Cat. No.: B7999815
M. Wt: 265.12 g/mol
InChI Key: IKXFIMPACLSQGQ-UHFFFAOYSA-N
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Description

4-Bromo-3'-fluoro-6'-methylbiphenyl (C₁₃H₁₀BrF) is a halogenated biphenyl derivative featuring a bromine atom at the para position of one phenyl ring, a fluorine atom at the meta position, and a methyl group at the ortho position of the adjacent phenyl ring. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. Its fluorine and methyl groups modulate electronic and steric properties, influencing solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

2-(4-bromophenyl)-4-fluoro-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFIMPACLSQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Halogens and Alkyl Groups

The compound’s reactivity and physical properties can be contextualized by comparing it to analogs with varying substituents:

Compound Name Substituents Key Properties/Applications Source/References
4-Bromo-3'-chloro-6'-methylbiphenyl Br (C4), Cl (C3'), CH₃ (C6') Higher thermal stability due to Cl’s lower electronegativity; used in liquid crystal precursors . PubChem
Biphenyl None Baseline for comparison; planar structure with π-π stacking; limited reactivity. Pyrolysis studies
Methylbiphenyl CH₃ (various positions) Enhanced lipophilicity; used in polymer plasticizers. Catalytic pyrolysis
4-Bromo-3,5-dimethylphenol Br (C4), CH₃ (C3, C5), OH Bromine and methyl groups increase steric hindrance; phenol group enables hydrogen bonding. Safety data

Key Findings :

  • Methyl Group Impact : The methyl group at C6' introduces steric hindrance, reducing aggregation in solid-state applications compared to unsubstituted biphenyls .

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